molecular formula C11H14N2O B2655687 3-(3-Methylphenyl)piperazin-2-one CAS No. 1246555-04-3

3-(3-Methylphenyl)piperazin-2-one

Cat. No. B2655687
CAS RN: 1246555-04-3
M. Wt: 190.246
InChI Key: ICJMNPIQRKAJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Methylphenyl)piperazin-2-one” is a chemical compound with the CAS number 1246555-04-3 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Design and Synthesis of Novel Derivatives

  • Antidepressant and Antianxiety Activities : A study by Kumar et al. (2017) focused on synthesizing novel derivatives of piperazine, including those related to 3-(3-Methylphenyl)piperazin-2-one. These compounds demonstrated significant antidepressant and antianxiety activities in behavioral tests on mice.

Pharmacological Evaluation

  • Analgesic and Anti-inflammatory Activities : Research by Köksal et al. (2007) synthesized and evaluated Mannich bases of piperazine derivatives for their analgesic and anti-inflammatory properties, revealing promising results for certain compounds with specific substituents.

Anticonvulsant and Antimicrobial Applications

  • Anticonvulsant and Antimicrobial Activities : A study conducted by Aytemir et al. (2004) synthesized piperazine derivatives, including this compound related compounds, and evaluated their anticonvulsant and antimicrobial activities, indicating potential applications in these areas.

Applications in Carbon Dioxide Capture

  • Degradation in CO2 Capture : A study by Freeman et al. (2010) explored the degradation of aqueous piperazine, a related compound, in the context of carbon dioxide capture, demonstrating its resistance to thermal degradation and oxidation.

Bioactivity Studies

  • Cytotoxic and Enzyme Inhibitory Effects : Research by Gul et al. (2019) synthesized new Mannich bases with piperazines, assessing their cytotoxic/anticancer and carbonic anhydrase inhibitory effects.

Material Science and Chemistry

  • Thermal Decomposition in Flame Retardant Application : A study by Nguyen et al. (2014) investigated the thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives, including those related to this compound, for flame retardant applications.

properties

IUPAC Name

3-(3-methylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-3-2-4-9(7-8)10-11(14)13-6-5-12-10/h2-4,7,10,12H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJMNPIQRKAJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246555-04-3
Record name 3-(3-methylphenyl)piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.